

# Irtemazole: A Technical Overview of its Chemical Profile and Uricosuric Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Irtemazole** is a benzimidazole derivative that has been investigated for its uricosuric properties, demonstrating a dose-dependent reduction in plasma uric acid levels. This technical guide provides a comprehensive summary of the available scientific information on **Irtemazole**, covering its chemical structure, physicochemical properties, and its pharmacological effects on uric acid homeostasis. While detailed experimental protocols for its synthesis and clinical trials are not extensively available in the public domain, this document consolidates the existing data to support further research and development efforts. The proposed mechanism of action, consistent with other uricosuric agents, involves the modulation of renal urate transporters.

### **Chemical Structure and Properties**

**Irtemazole**, systematically named 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole, is a small molecule with a molecular formula of C18H16N4. Its chemical structure features a central benzimidazole core substituted with a methyl group and a phenyl(imidazol-1-yl)methyl group.

Table 1: Chemical Identifiers and Computed Properties of Irtemazole



| Identifier/Property | Value                                                                                                                           | Source     |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------|------------|
| IUPAC Name          | 6-[imidazol-1-<br>yl(phenyl)methyl]-2-methyl-1H-<br>benzimidazole                                                               | PubChem[1] |
| Molecular Formula   | C18H16N4                                                                                                                        | PubChem[1] |
| Molecular Weight    | 288.3 g/mol                                                                                                                     | PubChem[1] |
| CAS Number          | 115574-30-6                                                                                                                     | PubChem[1] |
| InChl Key           | InChI=1S/C18H16N4/c1-13-<br>20-16-8-7-15(11-17(16)21-<br>13)18(22-10-9-19-12-22)14-5-<br>3-2-4-6-14/h2-12,18H,1H3,<br>(H,20,21) | PubChem[1] |
| XLogP3              | 3.3                                                                                                                             | PubChem[1] |
| Polar Surface Area  | 46.5 Ų                                                                                                                          | PubChem[1] |

#### **Synthesis**

Detailed experimental protocols for the chemical synthesis of **Irtemazole** are not readily available in the public scientific literature or patent databases. General synthetic strategies for related 2-methyl-1H-benzimidazole derivatives often involve the condensation of ophenylenediamines with appropriate carboxylic acids or their derivatives.

## Pharmacological Properties and Mechanism of Action

**Irtemazole** is classified as a uricosuric agent, which acts to lower the concentration of uric acid in the blood by increasing its excretion in the urine.

#### **Proposed Mechanism of Action**

The primary mechanism of uricosuric agents is the inhibition of urate transporters in the proximal tubules of the kidneys. Specifically, they are known to target the urate transporter 1







(URAT1), which is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By inhibiting URAT1, **Irtemazole** is proposed to reduce the reabsorption of uric acid, thereby promoting its excretion and lowering plasma uric acid levels.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. connectjournals.com [connectjournals.com]
- To cite this document: BenchChem. [Irtemazole: A Technical Overview of its Chemical Profile and Uricosuric Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783768#irtemazole-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com